N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline
Description
N-[(4-Bromothiophen-2-yl)methyl]-4-fluoroaniline is a halogenated aromatic amine featuring a 4-fluoroaniline moiety linked via a methylene bridge to a 4-bromothiophene ring. This compound’s structural uniqueness lies in the combination of a fluorine-substituted aniline and a brominated thiophene, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C11H9BrFNS |
|---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline |
InChI |
InChI=1S/C11H9BrFNS/c12-8-5-11(15-7-8)6-14-10-3-1-9(13)2-4-10/h1-5,7,14H,6H2 |
InChI Key |
BLDFZLWENTZEJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CC(=CS2)Br)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Synthesis
The initial step involves the synthesis of 4-fluoroaniline, which serves as the core precursor. This compound is commercially available or synthesized via nitration-reduction pathways, but for the purpose of preparing N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline, the focus is on subsequent bromination and functionalization steps.
Bromination of 4-Fluoroaniline
According to patent CN104447382A, a controlled bromination of 4-fluoroaniline is performed to selectively introduce bromine at the desired position, minimizing the formation of dibromo by-products. The key aspects include:
- Reagents: Hydrobromic acid (HBr), oxidizing agents such as hydrogen peroxide (H₂O₂), sodium hypobromite, or peracetic acid.
- Reaction Conditions: Temperature maintained between 30°C to 60°C, with molar ratios optimized to favor mono-bromination.
- Mechanism: Bromination occurs via electrophilic aromatic substitution, with the presence of an oxidant facilitating selective monobromination.
Data Table 1: Bromination Reaction Conditions
| Parameter | Typical Range | Reference Source |
|---|---|---|
| Bromination reagent | Hydrobromic acid, H₂O₂, NaBrO | CN104447382A |
| Temperature | 30°C – 60°C | CN104447382A |
| Molar ratio (Aniline: HBr: Oxidant) | 1:1.0–2.0:1.0–3.5 | CN104447382A |
| Reaction time | 1–3 hours | CN104447382A |
This process yields predominantly mono-brominated 4-fluoroaniline derivatives, with minimized formation of dibromo by-products.
Formation of N-[(4-bromothiophen-2-yl)methyl] Group
Following bromination, the next step involves the introduction of the thiophen-2-yl methyl group. This is achieved via nucleophilic substitution or coupling reactions:
- Method: Coupling of the brominated fluorinated aniline with a thiophen-2-yl methyl precursor, such as 2-bromothiophene-4-methanol or similar derivatives.
- Reagents: Suitable coupling agents like palladium catalysts or via nucleophilic substitution with thiophen-2-yl methyl halides.
- Reaction Conditions: Typically carried out under inert atmosphere at elevated temperatures (80–120°C).
Research Discovery: Patent CN106905168A describes a method for synthesizing 4-bromo-2-fluoroaniline via bromination with perbrominated quaternary ammonium salts, which can be adapted for subsequent coupling steps involving thiophene derivatives.
Alternative Synthetic Approaches
Multi-step Synthesis via Intermediate Formation
- Step 1: Synthesis of 4-fluoro-2-nitroaniline, followed by reduction to 4-fluoro-2-aminobenzene.
- Step 2: Bromination of the amino group or aromatic ring, controlled to prevent over-bromination.
- Step 3: Functionalization of the aromatic ring with thiophen-2-yl methyl groups via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
Research Discovery: The patent CN106905168A details a bromination process involving in situ generated perbrominated quaternary ammonium salts, which enhances selectivity and yield, and can be integrated into multi-step synthesis protocols.
Summary of Key Reaction Parameters and Data
| Step | Reagents | Conditions | Yield/Notes | Source |
|---|---|---|---|---|
| Bromination of 4-fluoroaniline | HBr, H₂O₂, oxidants | 30–60°C, mol ratio 1:1–2:1–3.5 | High mono-bromination selectivity | CN104447382A |
| Coupling with thiophen-2-yl methyl | Palladium catalysts, or nucleophilic substitution | 80–120°C, inert atmosphere | Formation of this compound | CN106905168A |
Research Discoveries and Innovations
- Selective Bromination: Utilizing in situ generated perbrominated quaternary ammonium salts significantly improves selectivity toward mono-brominated products, reducing dibromination.
- Green Chemistry Approaches: Use of milder oxidants like hydrogen peroxide and controlled temperature conditions minimizes by-products and environmental impact.
- Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions enable efficient attachment of thiophene derivatives, broadening synthetic versatility.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline is a specialized organic compound that is notable for applications in organic synthesis and medicinal chemistry due to its ability to act as a versatile building block.
Key Features and Characteristics
this compound is characterized by a bromothiophene moiety attached to a fluoroaniline group. Analogs of N-[(4-bromothiophen-2-yl)methyl]aniline include this compound, which contains a fluorine substituent that affects reactivity. The presence of bromine and fluorine atoms influences the compound's chemical reactivity and potential biological activities.
Synthesis
The synthesis of N-[(4-bromothiophen-2-yl)methyl]aniline, a compound structurally similar to this compound, typically involves multi-step processes. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and is conducted at elevated temperatures (around 90°C). The synthesis generally involves coupling 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde, resulting in the desired product. In industrial settings, similar synthetic routes are employed but optimized for larger-scale production, with continuous flow reactors and refined reaction conditions enhancing yield and efficiency while ensuring high purity and cost-effectiveness.
Applications
N-[(4-bromothiophen-2-yl)methyl]aniline, which is structurally similar to this compound, has several applications across different fields:
- Organic Synthesis: It serves as a building block in synthesizing complex molecules.
- Medicinal Chemistry: It is used in developing pharmaceuticals due to its unique structural properties.
- Materials Science: It contributes to creating functional materials with specific characteristics.
Interaction Studies
Interaction studies involving N-[(4-bromothiophen-2-yl)methyl]aniline focus on its binding affinities with various biological targets. Techniques such as molecular docking, enzyme inhibition assays, and receptor binding studies are commonly employed to elucidate its mechanism of action and potential therapeutic effects. These studies help clarify how structural features influence biological activity.
Table of Structurally Similar Compounds
| Compound Name | Unique Features |
|---|---|
| This compound | Contains a fluorine substituent, affecting reactivity. |
| N-[(4-bromothiophen-2-yl)methyl]-2-methylaniline | Similar structure but with a different position of the methyl group on the aniline ring. |
| N-[(4-bromothiophen-2-yl)methyl]-4-chloroaniline | Contains a chlorine substituent, altering electronic properties compared to the methyl group. |
Mechanism of Action
The mechanism by which N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Halogenated Aniline Derivatives
- 4-Fluoroaniline vs. 4-Chloro/4-Bromoaniline : In cholinesterase inhibition studies, derivatives with 4-chloro or 4-bromo substitutions on the aniline ring exhibited superior activity (IC₅₀ < 50 µM) compared to 4-fluoroaniline analogs. For example, methyl(phenyl)carbamate 4c (4-bromo derivative) showed an IC₅₀ of 1.97 µM against BChE, outperforming fluorine-containing counterparts .
- Electron-Withdrawing Effects : The fluorine atom’s electron-withdrawing nature enhances proton affinity and gas-phase basicity. For instance, 4-fluoroaniline demonstrated higher proton affinity than 4-nitroaniline, influencing its reactivity in mass spectrometry-based analyses .
Thiophene vs. Benzene/Chromene Systems
- N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]-4-fluoroaniline: This chromene-based analog (yield: 80%) was designed to preserve privileged structural motifs while probing hypoxia-inducible factor (HIF) pathway inhibition.
- Sulfonamide Derivatives : Sulfonamide analogs like (E)-2-(4′-bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide (yield: 79%) highlight the role of sulfonyl groups in enhancing solubility and target engagement. The ethenesulfonamide backbone differs significantly from the methylene-linked thiophene-aniline structure, impacting steric interactions .
Functional Group Influence on Pharmacological Profiles
- Thiophene vs. Chromene: Bromothiophene’s sulfur atom may facilitate π-stacking or hydrogen bonding, whereas chromene’s oxygen atom could enhance solubility. For HIF inhibitors, chromene systems showed preserved potency with minor structural modifications .
Biological Activity
N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles various studies and findings regarding its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by its unique molecular structure, which includes a bromothiophene moiety and a fluoroaniline component. The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions and Suzuki cross-coupling techniques, which facilitate the formation of carbon-nitrogen bonds essential for its activity .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on triazole hybrids has shown promising results against various cancer cell lines, including non-small cell lung cancer (A549) and breast cancer (MCF7) . Although specific data on this compound's antitumor activity is limited, compounds with similar structures often demonstrate IC50 values in the low micromolar range, indicating potent cytotoxic effects on cancer cells while sparing normal cells.
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. Fluoroanilines are known to exhibit antibacterial properties by inhibiting bacterial DNA gyrase and topoisomerase II enzymes, which are crucial for bacterial replication . The presence of the fluoro group in the aniline structure enhances its lipophilicity and cellular penetration, contributing to its efficacy against Gram-negative bacteria.
Metabolism and Toxicity
Understanding the metabolic pathways of this compound is essential for evaluating its safety and efficacy. Studies on related compounds have shown that 4-fluoroaniline undergoes metabolic processes such as hydroxylation and N-acetylation, leading to various metabolites that may have different biological activities . The toxicity profile of such compounds is critical; therefore, further studies are necessary to establish the therapeutic index and selectivity towards cancerous versus non-cancerous cells.
Case Studies and Research Findings
Q & A
Q. What are the optimized synthetic routes for N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 4-fluoroaniline with 4-bromothiophene-2-carbaldehyde in the presence of a reducing agent (e.g., NaBH₄) to form the methylene bridge .
- Step 2 : Optimize solvent (e.g., ethanol or THF), temperature (60–80°C), and catalysts (acidic/basic conditions) to improve yields (reported up to 79% in similar compounds) .
- Key Considerations : Monitor reaction progress via TLC and purify using column chromatography with ethyl acetate/hexane gradients .
Q. Table 1: Synthesis Parameters from Analogous Compounds
| Reactants | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-fluoroaniline + aldehyde | Ethanol | HCl | 68–79 | |
| Halogenated intermediates | THF | NaBH₄ | 66–75 |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR : Identify functional groups (e.g., C-F stretch at ~1220 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
- NMR : Use ¹H/¹³C-NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at δ 115–120 ppm for aromatic protons) .
- X-ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds stabilizing the thiophene-fluorophenyl motif) .
Q. Table 2: Representative Spectral Data
| Technique | Key Peaks/Parameters | Functional Group Confirmation | Reference |
|---|---|---|---|
| ¹H-NMR | δ 7.2–7.5 (thiophene protons) | Bromothiophene moiety | |
| X-ray | Bond length: C-Br = 1.89 Å | Structural integrity |
Advanced Research Questions
Q. How can computational methods like DFT elucidate electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the bromothiophene group may act as an electron-deficient region, guiding substitution reactions .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···F contacts) to explain crystal packing .
- Validation : Compare computed bond lengths/angles with experimental X-ray data (e.g., <2% deviation for C-C bonds) .
Q. What structure-activity relationships (SAR) govern its biological activity, and how can they be experimentally validated?
- Methodological Answer :
- Target Identification : Screen against enzymes (e.g., kinases) using fluorescence polarization assays. The bromothiophene group may enhance binding to hydrophobic pockets .
- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or varying fluorophenyl positions) and measure IC₅₀ values. For example:
- Analog A : IC₅₀ = 1.2 µM (4-Br) vs. Analog B : IC₅₀ = 3.8 µM (4-Cl) .
- Mechanistic Probes : Use kinetic assays (e.g., SPR) to quantify binding constants (Kd) and residence times .
Q. How can environmental risks be mitigated during synthesis and disposal?
- Methodological Answer :
- Waste Management : Employ advanced oxidation processes (AOPs) or bioremediation to degrade aromatic amines. For example, UV/H₂O₂ treatment degrades 90% of 4-fluoroaniline derivatives within 2 hours .
- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to reduce toxicity .
Contradictions and Considerations
- Synthetic Yields : Variations in yields (66–79%) highlight the need for rigorous optimization of solvent and catalyst systems .
- Biological Activity : While bromine enhances potency, it may also increase cytotoxicity, requiring balance in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
